3,3-Bis(methoxymethyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC18019914
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H16ClNO2 |
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Molecular Weight | 181.66 g/mol |
IUPAC Name | 3,3-bis(methoxymethyl)azetidine;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-8-4-7;/h8H,3-6H2,1-2H3;1H |
Standard InChI Key | QCDYCBMSQQHHJQ-UHFFFAOYSA-N |
Canonical SMILES | COCC1(CNC1)COC.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 3,3-bis(methoxymethyl)azetidine hydrochloride consists of a four-membered azetidine ring (C₃H₆N) substituted at the 3-position with two methoxymethyl (-CH₂OCH₃) groups. The hydrochloride salt form introduces a chloride ion (Cl⁻) as a counterbalance to the protonated nitrogen atom. This configuration distinguishes it from monofunctional analogs such as 3-(methoxymethyl)azetidine hydrochloride (CAS 942308-06-7) , which features only one methoxymethyl substituent.
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3,3-bis(methoxymethyl)azetidine hydrochloride likely follows strategies employed for related azetidine hydrochlorides. A plausible route involves:
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Ring Formation: Cyclization of 1,3-diol precursors with ammonia or amines under acidic conditions.
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Methoxymethylation: Double nucleophilic substitution using methoxymethyl chloride or bromide in the presence of a base.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
This approach mirrors the synthesis of 3-(methoxymethyl)-3-methylazetidine hydrochloride (CID 86812372), where methyl and methoxymethyl groups are introduced sequentially .
Challenges in Purification
Azetidine derivatives are hygroscopic and prone to decomposition under elevated temperatures. Storage under inert gas (e.g., nitrogen or argon) at 2–8°C, as recommended for 3-(methoxymethyl)azetidine hydrochloride , is critical to maintain stability. Chromatographic purification may require non-polar solvents to mitigate hydrolysis of the methoxymethyl groups.
Physicochemical Properties
Molecular Formula and Mass
The molecular formula of 3,3-bis(methoxymethyl)azetidine hydrochloride is C₈H₁₆ClNO₂, derived by adding a second methoxymethyl group to the monofunctional analog (C₅H₁₂ClNO) . The calculated molar mass is 193.67 g/mol, consistent with incremental increases observed in homologs .
Spectral Data
While experimental spectra are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) predictions include:
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IR: Strong absorption bands at ~1100 cm⁻¹ (C-O-C ether stretch) and ~2800 cm⁻¹ (C-H stretch of CH₂OCH₃).
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¹H NMR: Two singlets for methoxymethyl protons (δ 3.3–3.5 ppm) and azetidine ring protons (δ 3.0–3.2 ppm) .
Applications and Biological Relevance
Pharmaceutical Intermediates
Azetidine hydrochlorides are valuable intermediates in drug discovery. For example, oxazole TRPML1 agonists described in recent patents utilize azetidine scaffolds for lysosomal storage disorder therapeutics. The bis(methoxymethyl) substitution could enhance solubility or modulate target binding affinity compared to simpler analogs.
Structure-Activity Relationships (SAR)
In TRPML1 agonists, bulkier substituents like methoxymethyl groups may improve metabolic stability by shielding the azetidine ring from oxidative degradation . This hypothesis aligns with the increased stability of 3-(methoxymethyl)-3-methylazetidine hydrochloride under inert storage .
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